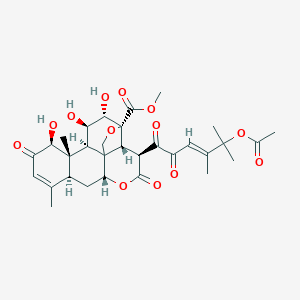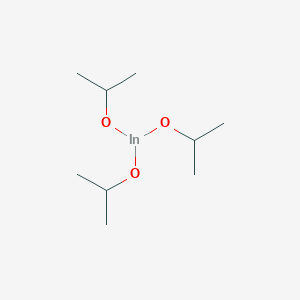![molecular formula C8H9NO2S B054988 4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-カルボン酸 CAS No. 116118-98-0](/img/structure/B54988.png)
4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-カルボン酸
概要
説明
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is an organic compound with a unique bicyclic structure that includes both a thieno and a pyridine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antithrombotic agents like clopidogrel .
科学的研究の応用
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
It’s known that similar compounds have demonstrated inhibition of platelet aggregation and activation .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit platelet aggregation and activation .
Biochemical Pathways
It’s known that similar compounds affect the pathways related to platelet aggregation and activation .
Pharmacokinetics
It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability .
Result of Action
It’s known that similar compounds result in the inhibition of platelet aggregation and activation .
Action Environment
It’s known that similar compounds should be stored under inert gas (nitrogen or argon) at 2–8 °c .
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction typically involves the binding of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of various enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activities. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and may involve mechanisms such as oxidative stress and mitochondrial dysfunction .
Metabolic Pathways
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors such as NADPH is also critical for its metabolic processing .
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and albumin, which facilitate its movement across cell membranes and its distribution in the bloodstream. The localization and accumulation of this compound can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is crucial for its function. It is often found in the cytoplasm and can be directed to specific organelles such as the mitochondria or the nucleus through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of 2-thiophenecarboxaldehyde with nitromethane, followed by reduction and further cyclization with formaldehyde . Another method involves the reaction of 2-thiophenecarboxaldehyde with ethylamine and formaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs a multi-step process starting from readily available raw materials like thiophene and pyridine derivatives. The process involves several key steps including cyclization, reduction, and purification to achieve high yields and purity .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives that are useful in further synthetic applications .
類似化合物との比較
Similar Compounds
Clopidogrel: A well-known antithrombotic agent that shares a similar thienopyridine structure.
Prasugrel: Another antithrombotic drug with a similar mechanism of action but different pharmacokinetic properties.
Ticlopidine: An older antithrombotic agent with a similar structure but different side effect profile.
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its role as a key intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .
特性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYJTWUFGQRSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558074 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116118-98-0 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)

